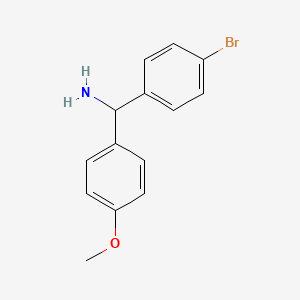

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine

Description

Properties

IUPAC Name |

(4-bromophenyl)-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXAISCLDOQZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640718 | |

| Record name | 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-84-1 | |

| Record name | 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromoacetophenone and 4-methoxybenzaldehyde.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate compound.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

(4-Bromophenyl)(phenyl)methylamine

- Molecular Formula : C₁₃H₁₂BrN

- Molecular Weight : 262.15 g/mol

- Substituents : 4-Bromophenyl and phenyl groups.

- Key Differences : Lacks the electron-donating methoxy group, resulting in reduced polarity compared to the target compound. This simpler structure is often used as a precursor in Suzuki-Miyaura coupling reactions .

1-(4-Bromophenyl)ethylamine

- Molecular Formula : C₈H₁₀BrN

- Molecular Weight : 200.08 g/mol

- Substituents : 4-Bromophenyl and ethylamine groups.

- Melting point: 140–145°C (30 mmHg) .

Structural Analogs with Dual Aryl Substitutions

N,N'-bis(4-Methoxybenzylidene)-1-(4-Methoxyphenyl)methanediamine (27e)

2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7k)

- Molecular Formula : C₂₁H₂₀BrN₅O₃S₂

- Molecular Weight : 552.45 g/mol

- Substituents : Combines 4-bromophenyl and 4-methoxyphenyl groups within a tetrazole-sulfonyl piperazine scaffold.

Electronic Effects

- Target Compound : The juxtaposition of electron-withdrawing (Br) and electron-donating (OCH₃) groups creates a dipole moment, influencing reactivity and binding to biological targets.

- 4-(4-Bromophenyl)-thiazol-2-amine Derivatives : Thiazole-containing analogs (e.g., from ) exhibit antiviral activity due to the thiazole ring’s aromaticity and hydrogen-bonding capacity .

Melting Points and Solubility

- 1-(4-Bromophenyl)ethylamine : Melting point 140–145°C , while the target compound’s melting point is unrecorded but likely higher due to increased molecular rigidity from dual aryl groups.

- Sulfonyl Piperazine Derivatives (7k) : Melting point 155–157°C, reflecting the impact of sulfonyl and tetrazole groups on crystallinity .

Biological Activity

1-(4-Bromophenyl)-1-(4-methoxyphenyl)methylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H16BrN

- CAS Number : 886362-84-1

- Molecular Weight : 292.20 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde and 4-methoxybenzylamine under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. It has been shown to modulate the activity of certain G-protein-coupled receptors (GPCRs), which play a critical role in various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In a study assessing the compound's efficacy against various bacterial strains, it demonstrated significant inhibition zones compared to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Standard (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 30 (Ampicillin) |

| Escherichia coli | 18 | 25 (Gentamicin) |

| Candida albicans | 20 | 28 (Amphotericin B) |

Case Studies and Research Findings

- Neuropharmacological Effects : A study published in ACS Chemical Neuroscience reported that this compound exhibits neuroprotective effects in models of neurodegeneration, potentially through the modulation of dopaminergic signaling pathways. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative diseases like Parkinson's.

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, specifically breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Properties : Research has highlighted its anti-inflammatory effects by inhibiting pro-inflammatory cytokines in macrophages, suggesting potential applications in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-bromophenyl)-1-(4-methoxyphenyl)methylamine and its derivatives?

- Methodology : Optimize reaction conditions by selecting solvents (e.g., THF or CH₂Cl₂), catalysts (e.g., PPh₃ or trimethylaluminum), and purification techniques (e.g., chromatography with EtOAc/hexane mixtures). Key steps include cyclization reactions and nucleophilic substitutions.

- Reference Data :

| Step | Reagents/Conditions | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| 1 | PPh₃-mediated coupling | THF | Intermediate formation | |

| 2 | Diastereomer resolution | CH₂Cl₂ | Stereochemical control | |

| 3 | Chromatographic purification | EtOAc/Hexane | High-purity isolation |

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology : Use IR spectroscopy to identify amine and aryl groups, NMR (¹H/¹³C) for substituent mapping, and X-ray crystallography to resolve stereochemistry and confirm molecular geometry.

- Reference Data :

| Technique | Application | Reference |

|---|---|---|

| IR | Detection of N-H and C-Br stretches | |

| NMR | Assignment of methoxy/bromophenyl groups | |

| X-ray | Dihedral angle analysis of aryl rings |

Q. What in vitro models are suitable for preliminary pharmacological screening?

- Methodology : Prioritize assays like Mycobacterium tuberculosis H37Rv inhibition (MIC determination) or enzyme inhibition (e.g., carbonic anhydrase). Use dose-response curves to establish potency.

- Reference : Derivatives with halogen substituents showed antitubercular activity in vitro .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactivity?

- Methodology : Apply conceptual DFT to compute electronic chemical potential (electronegativity) and Fukui functions for nucleophilic/electrophilic site prediction. Compare substituent effects (e.g., methoxy vs. bromo) on charge distribution.

- Reference : Global hardness calculations can predict stability under oxidative conditions .

Q. How to address stereochemical challenges in asymmetric synthesis?

- Methodology : Use chiral auxiliaries (e.g., tert-butyl carbamate) or enantioselective catalysts. Monitor diastereomer ratios via HPLC and confirm absolute configuration with X-ray .

- Case Study : Diastereoisomer (Z,S,R)-3 was resolved using methylamine/trimethylaluminum in CH₂Cl₂ .

Q. How to resolve contradictions in pharmacological data across derivatives?

- Methodology : Perform QSAR analysis correlating substituent electronic parameters (Hammett σ) with bioactivity. Use statistical tools (e.g., PCA) to identify outliers or confounding variables.

- Example : Bromophenyl derivatives exhibited higher antitubercular activity than chloro analogues, suggesting halogen size impacts target binding .

Q. What strategies improve in vivo translation from in vitro data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.